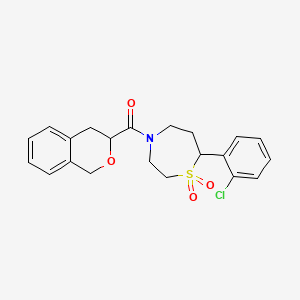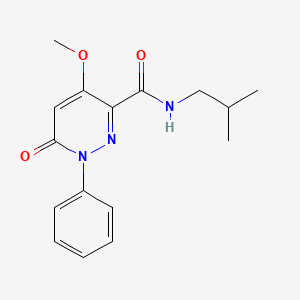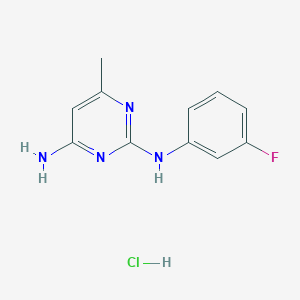
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with a fluorine atom attached. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and phenyl rings would likely make this compound aromatic, contributing to its stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine groups might be able to participate in acid-base reactions, and the fluorine atom might make the phenyl ring more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine groups and the nonpolar phenyl and pyrimidine rings .科学的研究の応用
Antiviral Activity
Research on derivatives of 2,4-diamino-6-substituted pyrimidines, such as those involved in studies by Hocková et al. (2003), demonstrates their potential in antiretroviral activity. These compounds were synthesized and evaluated for their inhibitory activity against various viruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, showing marked inhibition in cell culture without measurable toxicity at certain concentrations (Hocková et al., 2003).
Tubulin Inhibition Mechanism
The synthesis and structure-activity relationship (SAR) analysis of a series of triazolopyrimidines by Zhang et al. (2007) revealed a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro but do not bind competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. This mechanism is distinct from other antitumor agents and suggests a novel approach to overcoming resistance in cancer therapy (Zhang et al., 2007).
Fluorescent Receptors for Metal Ions
Pawar et al. (2015) developed a chemosensor molecule based on the benzene-1,2-diamine structure for selective and sensitive recognition of Ni2+ and Cu2+ ions. This molecule exhibits fluorescence-quenching properties upon binding with these metal ions, demonstrating its potential as a fluoroionophore for detecting metal ions in environmental and biological samples (Pawar et al., 2015).
Neurokinin-1 Receptor Antagonism
An example of targeting neurokinin-1 receptors for potential therapeutic applications is found in the work of Harrison et al. (2001). They developed a water-soluble, orally active neurokinin-1 receptor antagonist with potential for both intravenous and oral administration, showcasing the versatility of pyrimidine derivatives in developing central nervous system-targeted therapeutics (Harrison et al., 2001).
Drug-like Properties in Histamine Receptor Ligands
Sadek et al. (2014) explored 2-aminopyrimidines for their binding affinity to histamine H3 receptors, demonstrating the importance of drug-like properties and SAR in developing receptor-specific ligands. This research underscores the utility of pyrimidine derivatives in modulating receptor activity for potential therapeutic applications (Sadek et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-N-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4.ClH/c1-7-5-10(13)16-11(14-7)15-9-4-2-3-8(12)6-9;/h2-6H,1H3,(H3,13,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARNABEVLLZEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-fluorophenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

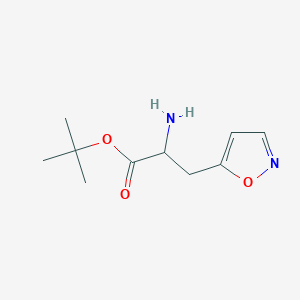
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2377017.png)
![2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione](/img/structure/B2377018.png)
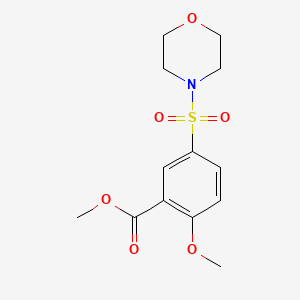
![N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2377022.png)
![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)
![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid](/img/structure/B2377029.png)
![N-(2-chlorobenzyl)-6-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2377030.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)
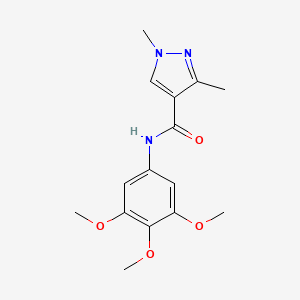
![8-isobutyl-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377034.png)
